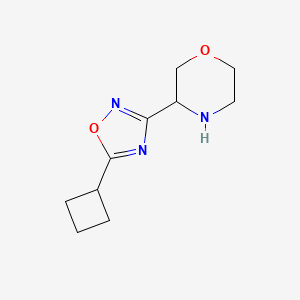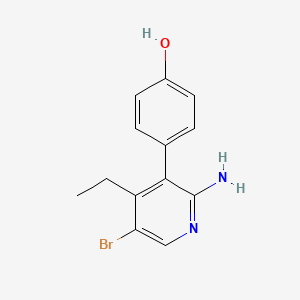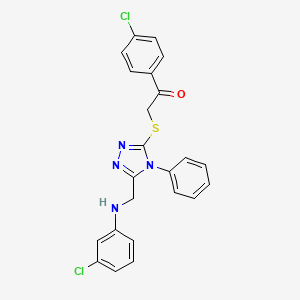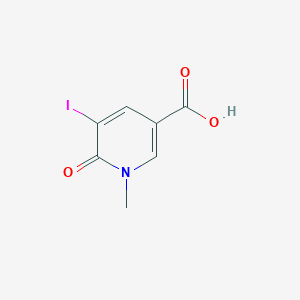
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a dimethylaminoethyl side chain, and a pyrrole ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole derivative with a dimethylaminoethyl halide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The dimethylaminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can react with the dimethylaminoethyl side chain in the presence of a suitable base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Azido or thioether derivatives.
Applications De Recherche Scientifique
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
4-Amino-1-(2-(dimethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a dimethylaminoethyl side chain allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-amino-1-[2-(dimethylamino)ethyl]-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H16N4/c1-12(2)3-4-13-6-8(5-10)9(11)7-13/h3-4,6-7,11H2,1-2H3 |
Clé InChI |
JLCLLPJIBMAKAZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CC(=C(C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)








![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)


